molecular formula C7H8ClN3S B1630325 4-(2-Chlorophenyl)-3-thiosemicarbazide CAS No. 42135-75-1

4-(2-Chlorophenyl)-3-thiosemicarbazide

Cat. No.: B1630325
CAS No.: 42135-75-1
M. Wt: 201.68 g/mol
InChI Key: OLLXBDOYXPALCA-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-3-thiosemicarbazide is a useful research compound. Its molecular formula is C7H8ClN3S and its molecular weight is 201.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 25.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

4-(2-Chlorophenyl)-3-thiosemicarbazide serves as an essential intermediate in synthesizing a broad spectrum of heterocyclic compounds demonstrating significant biological activities. For example, its derivatives have been explored for their potent urease inhibitory activity, showcasing excellent inhibition in vitro, with some compounds being markedly more active than the standard thiourea. This indicates a promising avenue for developing new urease inhibitors based on the structural framework of this compound derivatives (Ali et al., 2018).

Antimicrobial and Anthelmintic Activities

The compound has also been used to synthesize derivatives with antimicrobial and anthelmintic activities. Studies have demonstrated the preparation of various derivatives from 3-Chlorobenzothiophene-2-carbonylchloride, showing significant screening results against a range of bacterial strains and helminth species, thus underlining the compound's versatility in contributing to new antimicrobial and anthelmintic agents (Naganagowda & Padmashali, 2010).

Anti-HIV Activity

In the realm of antiviral research, derivatives synthesized from this compound were evaluated against HIV-1 and HIV-2 strains. Although most compounds did not exhibit significant activity, specific derivatives showed cytotoxicity against MT-4 cells, hinting at a potential scaffold for designing new anti-HIV agents (Akhtar et al., 2007).

Enzyme Inhibition

The modification of this compound has led to the synthesis of compounds with notable enzyme inhibitory activities, such as lipase and α-glucosidase inhibition. This enzyme inhibition capability suggests a potential for these compounds to be developed into therapeutic agents for conditions related to enzyme dysfunction (Bekircan et al., 2015).

Spectral Characterization and Structural Analysis

Thiosemicarbazides derived from this compound have undergone extensive spectral characterization and crystal structure analysis, providing vital insights into their chemical behavior and potential applications in material science and drug design. These analyses contribute to a deeper understanding of the compound's chemical properties and potential reactivity patterns (Umamatheswari et al., 2011).

Properties

IUPAC Name

1-amino-3-(2-chlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3S/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLXBDOYXPALCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273392
Record name N-(2-Chlorophenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827790
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

42135-75-1
Record name N-(2-Chlorophenyl)hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42135-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chlorophenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Chlorophenyl)-3-thiosemicarbazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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